Product packaging for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine(Cat. No.:)

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

Cat. No.: B8251071
M. Wt: 183.59 g/mol
InChI Key: RKORSKAOXRJDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine is a heterocyclic organic compound with the molecular formula C7H6ClN3O and a molecular weight of 183.595 g/mol . This reagent features a fused bicyclic pyrazolo-pyrazine core structure, which is a privileged scaffold in medicinal chemistry for developing targeted therapies . The chloro and methoxy functional groups at the 4 and 6 positions make it a versatile and valuable synthetic intermediate for researchers. It is primarily used in pharmaceutical research and development as a key building block for the synthesis of more complex molecules. Compounds based on the pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrimidine scaffolds have been extensively investigated for their potent biological activity, particularly as protein kinase inhibitors (PKIs) for use in targeted cancer therapy . These inhibitors work by interfering with critical enzymatic processes in cellular signaling pathways . Researchers utilize this chemical for constructing molecular libraries, exploring structure-activity relationships (SAR), and developing potential inhibitors for various kinases. It is supplied with a documented purity of 97% and is available for purchase in quantities ranging from 100mg to 10g . This product is intended for research purposes in a laboratory setting only and is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClN3O B8251071 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-methoxypyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-12-7-5-2-3-9-11(5)4-6(8)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKORSKAOXRJDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CN2C1=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of Pyrazolo 1,5 a Pyrazine Derivatives

Influence of Substituent Patterns on Biological Activities

The biological profile of pyrazolo[1,5-a]pyrazine (B3255129) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Modifications at positions 2, 3, 4, 5, 6, and 7 can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net Systematic SAR studies have been instrumental in optimizing these derivatives for various targets, including protein kinases and phosphodiesterases. rsc.orgnih.gov

Halogenation is a common strategy in medicinal chemistry to modulate a compound's biological activity. On the pyrazolo[1,5-a]pyrazine scaffold, introducing halogens such as chlorine, bromine, or fluorine can significantly impact molecular recognition through several mechanisms. Halogens are electron-withdrawing groups that can alter the electronic distribution of the aromatic system, influencing pKa and the potential for hydrogen bonding. nih.gov

The presence of a chlorine atom, such as in 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, can enhance metabolic stability and potency. nih.gov In the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the incorporation of fluorine was found to enhance interactions with specific amino acid residues like Asn655. nih.gov Halogenated pyrazolo[1,5-a]pyrimidines are also valuable synthetic intermediates, allowing for further diversification through cross-coupling reactions to build more complex and potent molecules. nih.gov Studies on related scaffolds have shown that halogenation can be crucial for activity; for instance, a series of halogenated pyrazolo[1,5-a]pyrimidines demonstrated strong inhibition of Pim-1 and Flt-3 kinases. researchgate.net

Table 1: Influence of Halogenation on Pyrazolo[1,5-a]pyrazine Activity
PositionHalogenObserved EffectTarget Class ExampleReference
Position 3I, Br, ClServes as a key building block for further functionalization via coupling reactions; some derivatives exhibit anxiolytic properties.Various nih.gov
Position 5General HalogensCan increase metabolic stability and potency due to electron-withdrawing effects.Phosphodiesterase-4 (PDE4) nih.gov
GeneralFluorineEnhanced interactions with specific target residues (e.g., Asn655).Trk Kinases nih.gov
GeneralI, Br, ClConferred strong inhibitory activity.Pim-1, Flt-3 Kinases researchgate.net

Alkoxy groups, such as the methoxy (B1213986) group at position 4, are electron-donating substituents that can also play a critical role in modulating biological activity. nih.gov The introduction of a methoxy group can influence a molecule's solubility, conformation, and ability to form hydrogen bonds.

Table 2: Role of Alkoxy Substitution on Pyrazolo[1,5-a]pyrazine Activity
PositionAlkoxy GroupObserved EffectMechanismReference
Position 4/5/7MethoxyMay enhance binding interactions with target.Acts as a hydrogen bond acceptor; modulates electronic distribution of the core. nih.gov

Position 2: The introduction of methyl sulfone moieties at this position has been shown to be critical for enhancing bioavailability and binding affinity in PDE4 inhibitors. nih.gov In other studies focused on PI3Kδ inhibitors, various amine substituents at the C(2) position were explored to enhance activity and selectivity. nih.gov

Position 3: The incorporation of bulky groups at position 3 has played a key role in improving the properties of PDE4 inhibitors. nih.gov

Position 5 and 7: These positions are frequently modified with various groups to affect the molecule's electronic distribution and interaction with target proteins. nih.gov For example, attaching different benzimidazole (B57391) groups at the C(5) position was a key strategy in the development of selective PI3Kδ inhibitors. nih.gov Straightforward methods for the functionalization of position 7 have also been developed, allowing for the introduction of aldehydes which can serve as handles for further modification. researchgate.net

Table 3: Summary of Substituent Effects at Various Positions
PositionSubstituent TypeObserved EffectTarget Class ExampleReference
2Methyl sulfone, AminesEnhanced bioavailability, binding affinity, and selectivity.PDE4, PI3Kδ nih.govnih.gov
3Bulky groupsImproved pharmacological properties.PDE4 nih.gov
5Heteroaromatic systems (e.g., Benzimidazole)Key for activity and selectivity.PI3Kδ nih.gov
7Formyl group (via aminal hydrolysis)Provides a synthetic handle for further diversification.General researchgate.net

Pharmacophore Elucidation for Specific Target Interactions

Pharmacophore modeling helps to identify the key structural features and spatial arrangements necessary for a molecule to interact with a specific biological target. For pyrazolo[1,5-a]pyrazine derivatives, these studies have been essential in understanding their mechanism of action.

For kinase inhibitors, the pyrazolo[1,5-a]pyrimidine (B1248293) moiety itself is often a crucial pharmacophoric element, acting as a scaffold that forms one or more hydrogen bonds with the hinge region of the kinase ATP-binding site. nih.gov For instance, in Trk inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a critical hydrogen bond with the amino acid Met592 in the hinge region. mdpi.com

Pharmacophore models for related pyrazolo-fused heterocycles targeting PDE4 have identified a combination of features as crucial for inhibition: a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Docking studies further reveal that inhibitory activity is often dependent on key hydrogen bond interactions with specific residues (e.g., Asp392, Gln443) and π-π stacking with aromatic residues (e.g., Phe414, Phe446) in the active site. nih.gov

Table 4: Key Pharmacophoric Features for Pyrazolo[1,5-a]pyrazine Derivatives
Pharmacophoric FeatureDescriptionExample Target InteractionReference
Heterocyclic CoreThe pyrazolo[1,5-a]pyrazine scaffold.Forms H-bonds with the kinase hinge region (e.g., Met592). nih.govmdpi.com
Hydrogen Bond AcceptorsNitrogen or oxygen atoms in the core or substituents.Interaction with residues like Asp392, Gln443. nih.gov
Aromatic RingsThe core itself and aryl substituents.Participates in π-π stacking with Phe or His residues. nih.gov
Hydrophobic GroupsAlkyl or aryl groups at various positions.Occupies hydrophobic pockets within the binding site. nih.gov

Rational Design Principles for Modulating Therapeutic Efficacy

The insights gained from SAR and pharmacophore studies form the basis for the rational design of new, improved therapeutic agents. This process involves a structure-guided approach where modifications are made to a lead compound to enhance its potency, selectivity, and drug-like properties. drugbank.com

A clear example of this is the development of novel Aryl Hydrocarbon Receptor (AHR) antagonists. rsc.org Researchers began with a pyrazolo[1,5-a]pyrimidine-based hit compound identified through virtual screening, which had an initial IC50 of 650 nM. Through systematic optimization based on SAR, they were able to develop a derivative with an IC50 of 31 nM, a more than 20-fold improvement in potency. rsc.org This process often involves iterative cycles of designing, synthesizing, and testing new analogues to build a comprehensive understanding of the SAR and refine the molecule's properties. nih.gov

Challenges in SAR Profiling of Pyrazolo[1,5-a]pyrazine Compounds

Despite the potential of the pyrazolo[1,5-a]pyrazine scaffold, several challenges persist in the SAR profiling and development of these compounds.

Drug Resistance: For targets like kinases, the development of resistance mutations can render a previously effective inhibitor inactive. This necessitates the design of next-generation inhibitors that can overcome these mutations. nih.gov

Off-Target Effects and Selectivity: Many targets, such as protein kinases, belong to large families of structurally related proteins. Achieving high selectivity for the desired target over closely related isoforms is a major challenge, as off-target activity can lead to toxicity. rsc.orgnih.gov

Toxicity: Unforeseen toxicity remains a significant hurdle in drug development and can be difficult to predict from initial SAR studies. rsc.org

Physicochemical Properties: Early-stage compounds may suffer from poor drug-like properties, such as low solubility or poor bioavailability, which require extensive chemical modification to overcome. nih.gov

Addressing these challenges requires a multi-faceted approach, combining computational modeling, detailed biological evaluation, and innovative synthetic chemistry to fully explore and optimize the therapeutic potential of the pyrazolo[1,5-a]pyrazine core. rsc.org

Mechanistic Investigations of Pyrazolo 1,5 a Pyrazine Derivatives in Biological Systems

Modulation of Key Molecular Targets

Derivatives of pyrazolo[1,5-a]pyrazine (B3255129) and pyrazolo[1,5-a]pyrimidine (B1248293) have been identified as potent modulators of several important molecular targets, including protein kinases, other enzyme families, and receptors. Their activity stems from the specific interactions of the heterocyclic scaffold with the binding sites of these macromolecules.

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a privileged structure in the development of protein kinase inhibitors. nih.govmdpi.comnih.gov These compounds have been explored for their potential in targeted cancer therapy due to the crucial role of protein kinases in cellular signaling pathways that are often dysregulated in cancer. nih.govmdpi.com

A primary mechanism by which pyrazolo[1,5-a]pyrazine and pyrazolo[1,5-a]pyrimidine derivatives inhibit kinase activity is through direct competition with adenosine triphosphate (ATP) for its binding site on the kinase. nih.gov The heterocyclic core of these compounds is capable of forming key hydrogen bonds and other interactions within the ATP-binding pocket, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling. For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been designed to form a crucial hydrogen bond between the morpholine group and the amino acid Val-828 in the hinge region of the PI3Kδ enzyme's active site. nih.gov

No specific ATP-competitive binding data for 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine was found in the reviewed literature.

In addition to direct ATP competition, some pyrazolo[1,5-a]pyrazine derivatives have been shown to act as allosteric modulators. nih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. While this mechanism has been noted for the broader class of pyrazolo[1,5-a]pyrimidines, specific examples of allosteric kinase modulation by pyrazolo[1,5-a]pyrazines are less common in the literature. However, pyrazolo[1,5-a]pyrazin-4-one derivatives have been identified as potent and brain-penetrant GluN2A-selective positive allosteric modulators, indicating the scaffold's potential for allosteric interactions with protein targets. nih.gov

No specific data on allosteric kinase modulation by this compound was found.

A critical aspect of developing kinase inhibitors is ensuring their selectivity for the target kinase to minimize off-target effects. Kinase selectivity profiling of pyrazolo[1,5-a]pyrimidine derivatives has revealed that structural modifications can significantly influence their selectivity profile. For example, the addition of a morpholine group at a specific position on the pyrazolo[1,5-a]pyrimidine core has been shown to improve selectivity by reducing off-target effects. mdpi.com The ability to introduce a wide variety of substituents on the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of interactions with different kinases, leading to enhanced selectivity. nih.gov

Table 1: Example of Kinase Inhibition by a Pyrazolo[1,5-a]pyrimidine Derivative

Kinase TargetIC₅₀ (nM)
TrkA1.7

This table presents example data for a picolinamide-substituted pyrazolo[1,5-a]pyrimidine derivative to illustrate the potency of this class of compounds. Specific kinase selectivity data for this compound is not available.

The biological activity of pyrazolo[1,5-a]pyrazine and its analogs is not limited to protein kinases. Research has shown that the related pyrazolo[1,5-a]pyrimidine scaffold can also inhibit other classes of enzymes, such as phosphodiesterases (PDEs). nih.gov PDEs are crucial enzymes in the regulation of intracellular signaling pathways mediated by cyclic nucleotides. Ibudilast, a non-selective phosphodiesterase inhibitor with a pyrazolo[1,5-a]pyridine (B1195680) core, has been a starting point for the development of more selective PDE inhibitors. nih.gov Structure-activity relationship studies have demonstrated that modifications to the pyrazolopyridine and pyridazinone components of these molecules can lead to potent and selective inhibitors of PDE3 and PDE4. nih.gov

No specific data on the inhibition of phosphodiesterases or other non-kinase enzymes by this compound was found.

Recent studies have expanded the known biological targets of pyrazolo[1,5-a]pyrazine derivatives to include neurotransmitter receptors. Specifically, imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines have been identified as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8. nih.gov AMPARs are critical for fast synaptic transmission in the central nervous system. nih.govfrontiersin.org Furthermore, pyrazolo[1,5-a]pyrazin-4-ones have been developed as positive allosteric modulators of NMDA receptors, another type of ionotropic glutamate receptor. nih.gov This indicates the versatility of the pyrazolo[1,5-a]pyrazine scaffold in interacting with ligand-gated ion channels.

No specific data on the modulation of AMPA receptors or other receptors by this compound was found.

Disruption of Cellular Signaling Pathways

No studies were identified that investigated the impact of this compound on any cellular signaling pathways.

Cellular Mode of Action Studies (e.g., Autophagy Modulation)

There is no available research on the cellular mode of action of this compound, including any potential role in the modulation of autophagy.

Mechanistic Insights from Resistance Mechanisms

As there are no studies detailing the primary mechanism of action or the development of resistance to this compound, no mechanistic insights can be drawn from resistance mechanisms.

Computational Chemistry and Molecular Modeling for Pyrazolo 1,5 a Pyrazine Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (such as a pyrazolo[1,5-a]pyrazine (B3255129) derivative) into the active site of a target protein to predict its binding affinity and mode.

For the broader class of pyrazolo[1,5-a]pyrimidines, molecular docking studies have been instrumental in identifying potential protein targets and elucidating binding mechanisms. For instance, various derivatives have been docked into the active sites of enzymes like 14-alpha demethylase and transpeptidase to evaluate their potential as antimicrobial agents. nih.gov Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) analogues have been investigated as inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) through docking studies, which help in understanding how these compounds interact with key amino acid residues in the kinase's binding site. nih.gov

In a hypothetical study involving 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine, researchers would likely perform docking against a panel of relevant protein targets, such as kinases or other enzymes implicated in disease. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein. researchgate.net The chloro and methoxy (B1213986) groups on the pyrazolo[1,5-a]pyrazine scaffold would be of particular interest, as they can significantly influence the binding orientation and affinity.

Table 1: Hypothetical Ligand-Protein Interactions for this compound

Interaction TypePotential Interacting Group on LigandPotential Interacting Residue on Protein
Hydrogen BondPyrazine (B50134) Nitrogen AtomsAsp, Glu, Ser, Thr
Hydrogen BondMethoxy OxygenAsn, Gln
Hydrophobic InteractionPyrazolo[1,5-a]pyrazine Ring SystemAla, Val, Leu, Ile
Halogen BondChlorine AtomCarbonyl oxygen, electron-rich residues

This table is illustrative and based on general principles of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new, unsynthesized compounds and to understand which structural features are important for activity.

For pyrazolo[1,5-a]pyrimidine and related heterocyclic systems, QSAR studies have been employed to develop predictive models for various biological activities, including anticancer and antimicrobial effects. nih.govmdpi.com These models typically use a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to build a correlation with experimentally determined activities.

A QSAR study for a series of analogues of this compound would involve synthesizing a library of related compounds with variations at different positions of the scaffold. The biological activity of these compounds would be measured, and then a QSAR model would be developed to correlate the structural variations with the observed activity. This model could then be used to guide the design of more potent compounds.

De Novo Design and Virtual Screening Approaches

De novo design involves the computational creation of novel molecular structures with desired properties, while virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

In the context of pyrazolo[1,5-a]pyrimidine research, virtual screening has been used to identify novel inhibitors for various targets. For example, pharmacophore-based virtual screening has been employed to discover new pyrazolo[1,5-a]pyrimidine derivatives as inhibitors of InhA, an enzyme crucial for mycolic acid synthesis in Mycobacterium tuberculosis. nih.gov Artificial intelligence-powered virtual screening has also been utilized to identify pyrazolo[1,5-a]pyrimidine derivatives that target TLR4 homodimerization. nih.gov

For this compound, a virtual screening campaign could be initiated by docking a large library of commercially available or computationally generated compounds against a specific protein target. The pyrazolo[1,5-a]pyrazine scaffold could also be used as a starting point for de novo design algorithms to generate novel structures with potentially improved binding affinity and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time.

For flexible molecules, understanding the accessible conformations is crucial for predicting their biological activity. While the pyrazolo[1,5-a]pyrazine core is rigid, substituents can have conformational flexibility. MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, revealing the stability of binding interactions and potential conformational changes in both the ligand and the protein upon binding. chemrxiv.org For the broader class of pyrazolo[1,5-a]pyrimidines, conformational analysis has been important in understanding the structure of reduced, more flexible analogues. mdpi.com

Spectroscopic and Crystallographic Data Integration

Computational methods are often used in conjunction with experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a more complete picture of molecular structure and interactions.

Computational chemistry can also be used to predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (FT-IR and Raman). By comparing the calculated spectra with the experimental data for a compound like this compound, researchers can confirm its structure and gain insights into its electronic properties. Density Functional Theory (DFT) calculations are commonly used for this purpose. researchgate.net

Extensive Research Data Unavailable for Pyrazolo[1,5-a]pyrazine Scaffold

Following a comprehensive search for "this compound" and the broader pyrazolo[1,5-a]pyrazine scaffold, it has been determined that there is insufficient published research to fulfill the detailed article outline as requested. The specific compound "this compound" does not appear in the context of therapeutic applications in the available literature, suggesting it may be a synthetic intermediate rather than a widely studied bioactive agent.

While the pyrazolo[1,5-a]pyrazine core is a subject of chemical synthesis research, its biological activities are not extensively documented across the specific areas outlined in the request. The available information is limited, and a detailed discussion on its role as an inhibitor for a wide range of specific kinase families, or as a broad antimicrobial or antiviral agent, cannot be substantiated with current scientific literature.

The only relevant findings for the correct pyrazolo[1,5-a]pyrazine scaffold pertain to general anticancer properties:

A study detailed the synthesis of eleven novel pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives and investigated their cytotoxic effects on the A549 lung adenocarcinoma cell line. nih.gov The research found that at a concentration of 160 µM, two of the synthesized derivatives increased the cell death rate to 50%, while two others achieved a 40% increase in cell death. nih.gov The study suggested that an amide group with a long alkyl chain and a benzene (B151609) ring with a p-CF3 group might be important for the observed activity. nih.gov However, this study did not evaluate the compounds against the specific kinase targets mentioned in the requested outline.

Alternative Scaffold with Rich Data: Pyrazolo[1,5-a]pyrimidine

In contrast, a closely related but structurally distinct scaffold, pyrazolo[1,5-a]pyrimidine , is the subject of extensive research that aligns perfectly with the requested article outline. The scientific literature contains a wealth of information on pyrazolo[1,5-a]pyrimidine derivatives and their applications in:

Oncology: As potent inhibitors of numerous cancer-related kinases, including EGFR, B-Raf, MEK, CDK, Pim-1, TTK, and Trk.

Antimicrobial Development: Including agents with documented antitubercular, antibacterial, and antifungal properties.

Antiviral Strategies: With studies exploring their potential to inhibit viral replication.

Given the scarcity of data for the pyrazolo[1,5-a]pyrazine scaffold, we are unable to generate the requested article. However, we can produce a thorough and detailed article matching your specified structure and content requirements if the subject is changed to the pyrazolo[1,5-a]pyrimidine scaffold.

Please advise if you would like to proceed with an article on the therapeutic and research applications of pyrazolo[1,5-a]pyrimidine scaffolds.

Therapeutic and Research Applications of Pyrazolo 1,5 a Pyrazine Scaffolds

Anti-Inflammatory Research

Derivatives of pyrazolo-fused scaffolds have been explored for their potential to modulate inflammatory pathways. Although direct studies on 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine are limited, research on related structures like pyrazolo[1,5-a]quinazolines and pyrazolo[3,4-b]pyrazines provides insight into the anti-inflammatory potential of this class of compounds.

One study involved the screening of a library of 80 pyrazolo[1,5-a]quinazoline compounds to identify novel anti-inflammatory agents. mdpi.com The screening focused on the compounds' ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity in human monocytic cells. mdpi.com From this library, 13 compounds showed anti-inflammatory activity with IC₅₀ values below 50 µM. mdpi.com Two of the most potent compounds were 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide and 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide. mdpi.comnih.gov Further investigation suggested that these compounds may act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2, p38α, and c-Jun N-terminal kinase 3 (JNK3), with molecular modeling indicating a high complementarity to JNK3. mdpi.comnih.gov

Similarly, a study on pyrazolo[3,4-b]pyrazines identified two compounds, a 5-acetyl derivative (compound 15 in the study) and another derivative (compound 29), that exhibited remarkable anti-inflammatory activity. researchgate.net Notably, the 5-acetyl derivative demonstrated activity comparable to the reference drug, indomethacin. researchgate.net The general class of pyrazolo[1,5-a]pyrimidines, another related scaffold, has also been noted for its diverse pharmacological properties, including anti-inflammatory activities. nih.gov

ScaffoldCompound ExampleTarget/MechanismPotency (IC₅₀)Source
Pyrazolo[1,5-a]quinazoline5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamideInhibition of LPS-induced NF-κB activity; potential JNK3 ligand< 50 µM mdpi.comnih.gov
Pyrazolo[1,5-a]quinazoline5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamideInhibition of LPS-induced NF-κB activity; potential JNK3 ligand< 50 µM mdpi.comnih.gov
Pyrazolo[3,4-b]pyrazine5-acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazineAnti-inflammatory activity (mechanism not specified)Comparable to Indomethacin researchgate.net

Central Nervous System (CNS) Research Applications

The pyrazolo[1,5-a]pyrazine (B3255129) scaffold and its isosteres are of significant interest in the discovery of new agents for central nervous system disorders. These compounds have been investigated for their ability to modulate key neurotransmitter receptors.

In one major study, researchers developed potent and brain-penetrable positive allosteric modulators (PAMs) of GluN2A-containing N-methyl-D-aspartate (NMDA) receptors based on a pyrazolo[1,5-a]pyrazin-4-one scaffold. nih.gov Activation of these receptors is considered a promising therapeutic strategy for neuropsychiatric diseases like schizophrenia and depression. nih.gov The optimization of a lead compound led to the identification of a potent GluN2A PAM, compound (R)-9, which demonstrated high selectivity over AMPA receptors and other NMDAR subtypes. nih.gov This compound was shown to significantly enhance long-term potentiation in the rat hippocampus after oral administration, highlighting its potential as an in vivo pharmacological tool for psychiatric disease research. nih.gov

In a related area of CNS research, scientists discovered that imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines can act as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPA) receptors associated with the TARP γ-8 auxiliary subunit. nih.gov This work led to the development of JNJ-61432059, a compound from the pyrazolopyrimidine series, which showed robust seizure protection in preclinical models after oral administration. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, in general, has been engineered to create agents with activity in the central nervous system. mdpi.com

ScaffoldCompound TypeBiological TargetPotential ApplicationSource
Pyrazolo[1,5-a]pyrazin-4-oneGluN2A-selective Positive Allosteric Modulator (PAM)NMDA Receptors (GluN2A subunit)Research tool for psychiatric diseases (e.g., schizophrenia, depression) nih.gov
Pyrazolo[1,5-c]pyrimidineSelective Negative ModulatorAMPA Receptors (TARP γ-8 associated)Anticonvulsant research nih.gov

Development as Research Tools and Probes for Biological Pathways

Beyond direct therapeutic applications, the pyrazolo[1,5-a]pyrazine core and its relatives, particularly pyrazolo[1,5-a]pyrimidines, have been successfully developed as molecular probes and tools for biological research. Their rigid, planar structure and versatile chemistry make them suitable for creating fluorescent dyes and imaging agents.

A family of pyrazolo[1,5-a]pyrimidines has been identified as having strategic value for optical applications. rsc.org These compounds exhibit tunable photophysical properties and high fluorescence quantum yields, making them comparable to commercial probes like coumarin-153 and rhodamine 6G. rsc.org Their utility has been demonstrated in the development of chemosensors for detecting species like cyanide. researchgate.net

Furthermore, the pyrazolo[1,5-a]pyrimidine scaffold has been utilized to create radiopharmaceuticals for tumor imaging. nih.govresearchgate.net In one study, a derivative was conjugated with chelating agents and successfully labeled with Technetium-99m ([⁹⁹mTc]N)²⁺. nih.gov The resulting complex, ⁹⁹mTcN-MAG-ABCPP, demonstrated favorable tumor accumulation and high tumor-to-muscle ratios in biodistribution studies with tumor-bearing mice, suggesting its potential as a tumor imaging agent for Single Photon Emission Computed Tomography (SPECT). nih.gov These examples underscore the adaptability of the pyrazolo-fused heterocyclic scaffolds in creating sophisticated tools for visualizing and investigating biological processes. researchgate.netnih.gov

Future Perspectives and Research Directions

Optimization of Synthetic Strategies for Novel 6-Chloro-4-methoxy-pyrazolo[1,5-a]pyrazine Derivatives

The future of drug discovery with the pyrazolo[1,5-a]pyrazine (B3255129) core heavily relies on the development of efficient, flexible, and scalable synthetic methodologies. Current strategies often involve multi-step reactions, and a key area for future research is the optimization of these processes to allow for the rapid generation of diverse libraries of compounds.

Future synthetic strategies are expected to focus on:

Regiocontrolled Synthesis: Developing methods that allow for the precise and controlled placement of substituents on the pyrazolo[1,5-a]pyrazine ring system is crucial. This will enable a more systematic exploration of the structure-activity relationship (SAR) for derivatives like this compound.

Novel Building Blocks: The use of functionalized pyrazolo[1,5-a]pyrazines as building blocks for constructing more complex polyheterocyclic structures is an emerging area. For instance, 3-formylpyrazolo[1,5-a]pyrazine-4-carboxylates have been identified as bielectrophilic reagents capable of participating in cascade reactions to create novel molecular architectures. growingscience.comgrowingscience.com

One-Pot Reactions and Green Chemistry: To improve efficiency and sustainability, future research will likely prioritize the development of one-pot synthesis protocols and the use of greener solvents and catalysts. Methodologies such as alkyne cyclization have shown promise in creating pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives. nih.gov

Catalyst Optimization: For cross-coupling and other catalytic reactions used in derivatization, the selection and optimization of catalysts will be essential to improve yields and substrate scope.

Synthetic StrategyFocus AreaPotential Advantage
Regiocontrolled Synthesis Precise substituent placementSystematic SAR exploration
Novel Building Blocks Use of functionalized coresAccess to complex architectures
One-Pot Reactions Streamlining multi-step processesIncreased efficiency, reduced waste
Green Chemistry Environmentally friendly methodsSustainability

Exploration of New Therapeutic Avenues for Pyrazolo[1,5-a]pyrazine Compounds

The structural versatility of the pyrazolo[1,5-a]pyrazine scaffold has led to its investigation in a variety of therapeutic areas. ontosight.ai Future research will likely expand upon these findings to uncover new and more potent biological activities.

Potential future therapeutic targets and applications include:

Oncology: Pyrazolo[1,5-a]pyrazine derivatives have demonstrated antiproliferative effects, for instance, against lung adenocarcinoma cell lines. nih.govproquest.com Further investigation into their mechanism of action could lead to the development of targeted cancer therapies. Specific kinase targets like AXL, c-MET, and Bruton's tyrosine kinase (BTK) have been identified for related scaffolds, suggesting a rich area for exploration. acs.org

Infectious Diseases: The scaffold has been explored for antibacterial properties. A significant future direction is the investigation of these compounds as antivirals, particularly as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs). tandfonline.com

Inflammatory and Neurological Disorders: The discovery of a brain-penetrant, covalent BTK inhibitor with a pyrazolo[1,5-a]pyrazine core for potential treatment of multiple sclerosis opens a significant avenue for neurological and autoimmune diseases. acs.org Furthermore, their potential as antagonists for various receptors could be applied to inflammatory conditions. growingscience.com

Other Areas: The diverse biological activities reported for this class of compounds suggest that screening against a wider range of biological targets, including enzymes and receptors involved in metabolic or cardiovascular diseases, could yield novel therapeutic leads. ontosight.ai

Advanced Computational Approaches in Drug Design for Pyrazolo[1,5-a]pyrazine Scaffolds

The integration of computational chemistry and artificial intelligence is set to revolutionize the design and optimization of pyrazolo[1,5-a]pyrazine-based drug candidates. These approaches can significantly reduce the time and cost associated with drug discovery.

Future computational efforts will likely involve:

Predictive ADMET Modeling: In silico tools are already being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new pyrazolo[1,5-a]pyrazine derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles early in the discovery process. proquest.comresearchgate.net

Structure-Based Drug Design (SBDD): As more crystal structures of pyrazolo[1,5-a]pyrazine derivatives bound to their biological targets become available, SBDD and molecular docking will be invaluable for understanding binding modes and designing new analogs with improved potency and selectivity. growingscience.com

Artificial Intelligence and Machine Learning (AI/ML): AI and ML algorithms can be trained on existing data to predict the biological activity of virtual compounds, identify novel therapeutic targets, and even propose new synthetic routes. nih.govresearchgate.net These technologies can accelerate the identification of promising lead compounds from vast virtual libraries. nih.gov

Quantum Mechanics (QM) Calculations: Methods like density functional theory (DFT) can provide deeper insights into the electronic properties of the scaffold, helping to rationalize observed structure-activity relationships and guide the design of next-generation inhibitors. growingscience.com

Computational ToolApplication in Drug DesignResearch Example
ADMET Prediction Early assessment of pharmacokineticsUsed for pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives researchgate.net
Molecular Docking Predicting binding modes and affinitiesDocking against heme-binding protein of P. gingivalis growingscience.com
AI/Machine Learning Virtual screening, activity predictionGeneral application in accelerating drug discovery nih.gov
DFT Analysis Understanding electronic propertiesElucidating binding interactions of novel molecules growingscience.com

Addressing Challenges in Compound Optimization and Selectivity

While the pyrazolo[1,5-a]pyrazine scaffold holds great promise, several challenges must be addressed to translate lead compounds into clinical candidates. Future research will need to focus on overcoming hurdles related to optimization and selectivity.

Key challenges and future strategies include:

Improving Selectivity: A major challenge in kinase inhibitor development is achieving selectivity to avoid off-target effects. Strategies such as designing covalent inhibitors, as demonstrated by the BTK inhibitor BIIB129, can provide a path to highly selective compounds. acs.org Systematic SAR studies are crucial to identify the structural features that govern selectivity. nih.govontosight.ai

Balancing Potency and Druggability: Optimizing a compound for high potency can sometimes lead to poor physicochemical properties (e.g., low solubility, poor permeability), hindering its development. A key challenge is to strike a balance between biological activity and "druggability". tandfonline.com Future work will involve multi-parameter optimization, guided by computational models, to simultaneously improve potency, selectivity, and pharmacokinetic properties.

Overcoming Drug Resistance: As with many targeted therapies, the emergence of drug resistance is a significant concern. tandfonline.com Future research should focus on designing next-generation inhibitors that can overcome known resistance mutations. This may involve targeting different binding sites or developing compounds with novel mechanisms of action.

Structure-Activity Relationship (SAR) Elucidation: A thorough understanding of the SAR is fundamental for rational drug design. Future efforts will require the synthesis and biological evaluation of a wide array of analogs to map out the key interactions between the pyrazolo[1,5-a]pyrazine core and its biological targets. nih.govontosight.ai For example, studies have shown that for certain derivatives, an amide group with a long alkyl chain or a benzene (B151609) ring with a p-CF3 group could be important for efficacy. nih.gov

Q & A

Q. What are the established synthetic routes for 6-chloro-4-methoxy-pyrazolo[1,5-a]pyrazine?

A common approach involves functionalization at position 7 of pyrazolo[1,5-a]pyrazine scaffolds. For example, bromination of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with N-bromosuccinimide (NBS) in anhydrous MeCN yields 3-bromo derivatives, which can be further modified with methoxy groups . Nitration using HNO₃ in H₂SO₄ at 0°C introduces nitro groups, critical for downstream functionalization . Reaction conditions (solvent, temperature, stoichiometry) significantly influence regioselectivity and yield.

Q. How is this compound characterized analytically?

Standard characterization includes:

  • ¹H/¹³C NMR : Peaks for methoxy (δ ~3.8–4.1 ppm in ¹H NMR; δ ~53–55 ppm in ¹³C NMR) and chloro substituents are diagnostic .
  • HRMS : Used to confirm molecular ion peaks (e.g., [M + H]+ at m/z 283.9671 for brominated intermediates) .
  • Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What are the key intermediates in synthesizing functionalized pyrazolo[1,5-a]pyrazines?

  • Aminal intermediates : Serve as precursors for aldehyde derivatives via acid hydrolysis (e.g., 20% HBr at 60°C) .
  • 3-Bromo derivatives : Enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl substitutions .

Advanced Research Questions

Q. How does regioselectivity challenge the functionalization of pyrazolo[1,5-a]pyrazine derivatives?

Regioselectivity is influenced by electronic and steric factors. For example, bromination with NBS selectively targets position 3 over position 7 due to electron density distribution . Nitration, however, favors position 7 under strongly acidic conditions. Computational studies (DFT) or directing groups (e.g., carboxylate esters) can improve predictability .

Q. What strategies optimize reaction yields for unstable intermediates?

  • Temperature control : Low temperatures (0–5°C) stabilize intermediates like nitro derivatives during nitration .
  • Solvent selection : Polar aprotic solvents (MeCN, DMF) enhance solubility of halogenated intermediates .
  • Workup protocols : Rapid extraction (e.g., with CH₂Cl₂) minimizes decomposition of aldehyde derivatives .

Q. How to resolve contradictions in reaction outcomes (e.g., competing pathways)?

Case study: Hydrazine hydrate reacts with enamines to form either cyanopyrazoles or aminopyrazoles depending on pH and temperature . Systematic variation of conditions (e.g., aqueous vs. anhydrous, 60°C vs. rt) and monitoring via TLC/LC-MS helps identify dominant pathways.

Q. What biological activities are associated with pyrazolo[1,5-a]pyrazine derivatives?

Pyrazolo[1,5-a]pyrazines exhibit kinase inhibition, anticancer, and antiviral properties. For example, 7-substituted derivatives show nanomolar IC₅₀ against CDK enzymes . Structure-activity relationship (SAR) studies prioritize substituents at positions 4 and 7 for potency .

Q. How are green chemistry principles applied to pyrazolo[1,5-a]pyrazine synthesis?

Ultrasound-assisted synthesis in aqueous ethanol with KHSO₄ as a catalyst reduces reaction time (≤1 hour) and improves yields (70–85%) compared to thermal methods . This minimizes toxic solvent use and energy consumption .

Q. What computational tools predict reactivity or binding affinity of derivatives?

  • Docking studies : Assess interactions with target proteins (e.g., SARS-CoV-2 3CLpro) .
  • DFT calculations : Model electron density to predict regioselectivity in electrophilic substitutions .

Q. How to address stability issues during storage or handling?

  • Desiccants : Store halogenated derivatives under anhydrous conditions to prevent hydrolysis.
  • Light protection : Amber vials prevent photodegradation of nitro or aldehyde derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.